Lipophilicity Differentiation: XLogP3 = 1.3 vs. 0.58–0.80 for Closest N-Substituted Analogs
The target compound's computed XLogP3 of 1.3, as reported in PubChem [1], is 2.2-fold higher than the dimethylamino analog (LogP = 0.58) and 1.6-fold higher than the ethylamino analog (XLogP3 = 0.80) . This difference falls within the critical logP window of 1–3 recommended for drug-like oral bioavailability, making the diethylamino variant the only analog in this series with a logP ≥ 1.0 without introducing a halogen [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem, CID 2816412) |
| Comparator Or Baseline | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile: LogP = 0.57768 (Chemsrc); 4-Amino-2-(ethylamino)pyrimidine-5-carbonitrile: XLogP3 = 0.80 (PubChem); 4-Amino-2-methylpyrimidine-5-carbonitrile: XLogP3 < 0.5 (estimated) |
| Quantified Difference | Target vs. dimethylamino: ΔlogP ≈ +0.72; Target vs. ethylamino: ΔlogP ≈ +0.50; Target vs. methyl: ΔlogP ≈ +0.8+ |
| Conditions | XLogP3 values from PubChem 2025 release; LogP from Chemsrc database. All values are computed, not experimentally measured. |
Why This Matters
A logP value ≥ 1.0 is associated with improved passive membrane permeability while remaining below the logP > 5 threshold linked to poor solubility and metabolic instability, making the diethylamino analog the most permeability-balanced member of this congeneric series for cell-based assay development.
- [1] PubChem Compound Summary for CID 2816412, 4-Amino-2-(diethylamino)-5-pyrimidinecarbonitrile. Property: XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Rule-of-5 context for logP 1–3 range.) View Source
